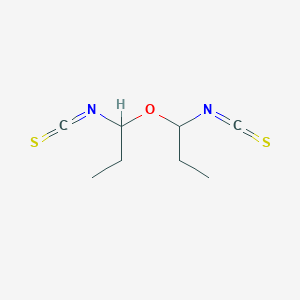
1-Isothiocyanato-1-(1-isothiocyanatopropoxy)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isothiocyanato-1-(1-isothiocyanatopropoxy)propane is a chemical compound characterized by the presence of isothiocyanate groups attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isothiocyanato-1-(1-isothiocyanatopropoxy)propane typically involves the reaction of appropriate alkyl halides with potassium thiocyanate. The reaction is carried out in an organic solvent such as acetone or ethanol, under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Isothiocyanato-1-(1-isothiocyanatopropoxy)propane undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate groups to amines.
Substitution: Nucleophilic substitution reactions can replace the isothiocyanate groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be employed under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Isothiocyanato-1-(1-isothiocyanatopropoxy)propane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing isothiocyanate groups into molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Isothiocyanato-1-(1-isothiocyanatopropoxy)propane involves the interaction of its isothiocyanate groups with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, and other cellular components, potentially disrupting their normal function. The compound’s ability to modify biological targets makes it a candidate for therapeutic applications.
Comparison with Similar Compounds
Propyl isothiocyanate: Similar structure but lacks the additional isothiocyanate group.
Phenyl isothiocyanate: Contains a phenyl group instead of a propane backbone.
Allyl isothiocyanate: Features an allyl group in place of the propoxy group.
Properties
CAS No. |
113815-88-6 |
|---|---|
Molecular Formula |
C8H12N2OS2 |
Molecular Weight |
216.3 g/mol |
IUPAC Name |
1-isothiocyanato-1-(1-isothiocyanatopropoxy)propane |
InChI |
InChI=1S/C8H12N2OS2/c1-3-7(9-5-12)11-8(4-2)10-6-13/h7-8H,3-4H2,1-2H3 |
InChI Key |
DPXYKMLOJYMEIE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(N=C=S)OC(CC)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















